molecular formula C10H8BrNO B13535054 1-Bromo-3-(1-isocyanatocyclopropyl)benzene

1-Bromo-3-(1-isocyanatocyclopropyl)benzene

Cat. No.: B13535054
M. Wt: 238.08 g/mol
InChI Key: LRLBCWYUDHJLMD-UHFFFAOYSA-N
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Description

1-Bromo-3-(1-isocyanatocyclopropyl)benzene is an organic compound that features a benzene ring substituted with a bromine atom and a cyclopropyl group bearing an isocyanate functional group

Preparation Methods

The synthesis of 1-Bromo-3-(1-isocyanatocyclopropyl)benzene typically involves the following steps:

Chemical Reactions Analysis

1-Bromo-3-(1-isocyanatocyclopropyl)benzene undergoes various types of chemical reactions:

Common reagents used in these reactions include sodium hydroxide, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Bromo-3-(1-isocyanatocyclopropyl)benzene involves its ability to undergo various chemical reactions due to the presence of the bromine and isocyanate functional groups. The isocyanate group can react with nucleophiles to form urea or carbamate derivatives, while the bromine atom can be substituted by other groups .

Comparison with Similar Compounds

1-Bromo-3-(1-isocyanatocyclopropyl)benzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of the bromine atom and the isocyanate group, which allows it to participate in a wide range of chemical reactions and applications.

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

1-bromo-3-(1-isocyanatocyclopropyl)benzene

InChI

InChI=1S/C10H8BrNO/c11-9-3-1-2-8(6-9)10(4-5-10)12-7-13/h1-3,6H,4-5H2

InChI Key

LRLBCWYUDHJLMD-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=CC=C2)Br)N=C=O

Origin of Product

United States

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